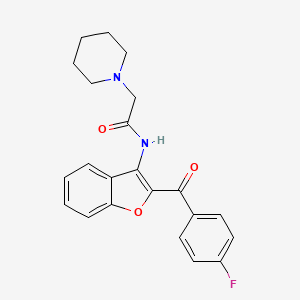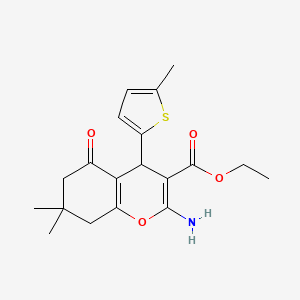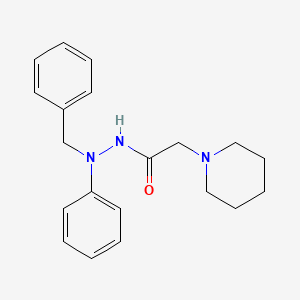![molecular formula C16H10ClIN2OS B11106573 (5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11106573.png)
(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with 4-iodobenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Condensation: The thiazolidinone ring can participate in condensation reactions with various aldehydes or ketones, forming new derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and disrupting cellular processes essential for tumor growth and survival.
Comparison with Similar Compounds
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can be compared with other thiazolidinone derivatives, such as:
(2E,5E)-2-[(2-METHOXY-1-NAPHTHYL)IMINO]-5-[(4-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: This compound features a methoxy-naphthyl substituent instead of the chlorophenyl group, which may result in different biological activities and chemical properties.
(2E,5E)-5-BENZYLIDENE-2-[2-(3-CHLOROPHENYL)-2-OXOETHYLIDENE]-1,3-THIAZOLIDIN-4-ONE:
The uniqueness of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H10ClIN2OS |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(4-iodophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10ClIN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+ |
InChI Key |
OHPLPIFYGHYHIZ-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)I)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)I)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11106500.png)
![5-amino-3-[(Z)-1-cyano-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11106503.png)
![3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B11106514.png)
![2-(1,3-benzothiazol-2-yl)-4-[(E)-{[2-(4-methoxyphenyl)ethyl]imino}methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106531.png)
![2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11106533.png)

![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11106550.png)
![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11106552.png)



![Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11106574.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)
